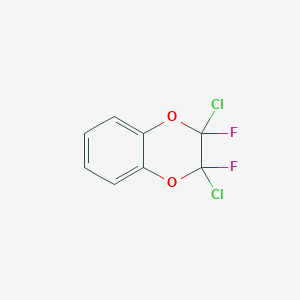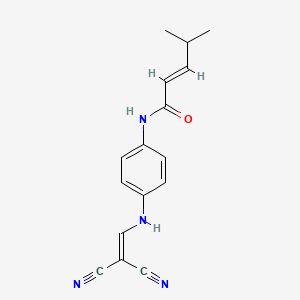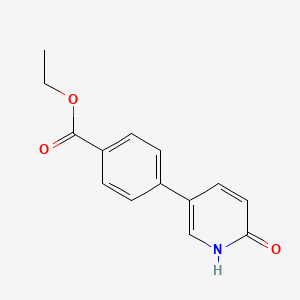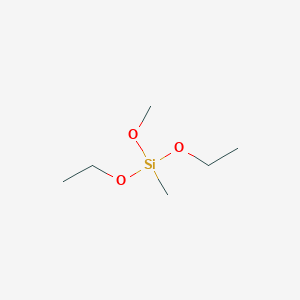
2,3-Dichloro-2,3-difluoro-1,4-benzodioxane, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-2,3-difluoro-1,4-benzodioxane, 97% (DCDFB) is a fluorinated aromatic compound that has many applications in both scientific research and industrial processes. DCDFB is a colorless liquid with a low vapor pressure and a boiling point of 119°C. It is produced through a reaction between 1,4-dichlorobenzene and trifluoroacetic anhydride, and is used as a starting material for the synthesis of a variety of compounds. DCDFB has a wide range of applications in the laboratory, including as a solvent for the synthesis of organic compounds and for the purification of organic compounds. It is also used as a reagent in the synthesis of pharmaceuticals and other compounds, and has been studied for its potential applications in medical research.
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-2,3-difluoro-1,4-benzodioxane, 97% is not fully understood. However, it is believed that the fluorine atoms in the molecule interact with the organic molecules in the reaction, resulting in the formation of new bonds and the formation of new compounds. The fluorine atoms also act as electron-withdrawing groups, which can influence the reactivity of the molecule. In addition, the chlorine atoms in the molecule can also interact with the organic molecules and can act as electron-donating groups, resulting in the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3-Dichloro-2,3-difluoro-1,4-benzodioxane, 97% have not been extensively studied. However, some studies have suggested that the compound may have an inhibitory effect on certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, it has been suggested that 2,3-Dichloro-2,3-difluoro-1,4-benzodioxane, 97% may have an inhibitory effect on the activity of certain transcription factors, which are involved in the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 2,3-Dichloro-2,3-difluoro-1,4-benzodioxane, 97% for laboratory experiments is its low vapor pressure and boiling point, which makes it easy to handle and store. In addition, it is a relatively inexpensive reagent, and can be easily synthesized from readily available starting materials. However, 2,3-Dichloro-2,3-difluoro-1,4-benzodioxane, 97% is a highly toxic compound and should be handled with care. In addition, it is highly flammable and should be stored in a cool, dry place.
Orientations Futures
Given the wide range of applications of 2,3-Dichloro-2,3-difluoro-1,4-benzodioxane, 97%, there are many potential future directions for research. These include further investigations into the biochemical and physiological effects of the compound, as well as the development of new synthesis methods for the production of 2,3-Dichloro-2,3-difluoro-1,4-benzodioxane, 97%. In addition, further research could be conducted into the potential applications of the compound in medical research, such as the development of new drugs and treatments. Finally, further research could be conducted into the potential uses of 2,3-Dichloro-2,3-difluoro-1,4-benzodioxane, 97% as a catalyst for the synthesis of other compounds, as well as its potential applications in the preparation of fluorinated polymers and surfactants.
Méthodes De Synthèse
2,3-Dichloro-2,3-difluoro-1,4-benzodioxane, 97% is synthesized through a reaction between 1,4-dichlorobenzene and trifluoroacetic anhydride. In this reaction, the 1,4-dichlorobenzene is heated to a temperature of 140°C in the presence of a catalytic amount of trifluoroacetic anhydride. The reaction is highly exothermic and proceeds rapidly to completion, yielding 2,3-Dichloro-2,3-difluoro-1,4-benzodioxane, 97% as the major product. The reaction can be monitored by gas chromatography, and the product can be isolated by distillation.
Applications De Recherche Scientifique
2,3-Dichloro-2,3-difluoro-1,4-benzodioxane, 97% is used in a wide range of scientific research applications. It has been used as a solvent for the synthesis of organic compounds and for the purification of organic compounds. It has also been used as a reagent in the synthesis of pharmaceuticals and other compounds, and has been studied for its potential applications in medical research. 2,3-Dichloro-2,3-difluoro-1,4-benzodioxane, 97% has also been used in the synthesis of fluorinated polymers and in the preparation of fluorinated surfactants. In addition, it has been used as a catalyst in the synthesis of silanes and siloxanes, and in the preparation of perfluorinated compounds.
Propriétés
IUPAC Name |
2,3-dichloro-2,3-difluoro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O2/c9-7(11)8(10,12)14-6-4-2-1-3-5(6)13-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUNZTJDKYWDIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(C(O2)(F)Cl)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-2,3-difluoro-1,4-benzodioxane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-n-Butyl-4'-[4-(trifluoromethoxy)phenyl]bicyclohexyl](/img/structure/B6320627.png)











![(2-[(2-Methylprop-2-enoyl)oxy]ethyl)phosphonic acid](/img/structure/B6320721.png)
